![molecular formula C21H20N2O3S B3012468 2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine CAS No. 895639-97-1](/img/structure/B3012468.png)

2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

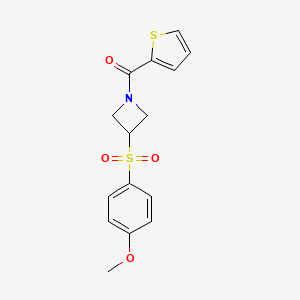

The compound "2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine" is a heterocyclic molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. The structure suggests the presence of a chromeno[2,3-d]pyrimidine core, which is a fused bicyclic ring system combining a benzopyran (chromene) and a pyrimidine ring. Substituents on this core include an ethoxyphenyl group, a methoxy group, and a methylthio group, which may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives can be achieved through various methods. One approach involves a one-pot, four-component reaction that combines salicylaldehydes, barbituric acid, diamines, and 1,1-bis(methylsulfanyl)-2-nitroethene, as described in the synthesis of chromeno[2,3-d]pyrimidine-2,4-diones with a nitroketene-aminal moiety at C(5) . Another method includes the reaction of 2-amino-4-phenyl-4H-chromene-3-carbonitriles to produce novel chromeno[2,3-d]pyrimidine derivatives with potential antitubercular and antimicrobial activities . These methods highlight the versatility of chromeno[2,3-d]pyrimidine synthesis and its relevance in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidine derivatives can be elucidated using single-crystal X-ray diffraction analysis. For instance, the crystal structure of a related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine, was determined, revealing that the ring atoms in the pyrazolopyrimidine moiety are almost coplanar, which might be an important active site . This suggests that the planarity of the core structure could be a significant factor in the biological activity of these compounds.

Chemical Reactions Analysis

Chromeno[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids leads to the formation of pyrido[3,2-d]pyrimidine derivatives . Additionally, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with different reagents can yield a variety of heterocycles, including triazines and triazepines with potential anti-tumor activity . These reactions demonstrate the reactivity of the chromeno[2,3-d]pyrimidine scaffold and its utility in generating diverse biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as methoxy, ethoxy, and methylthio groups can affect the compound's solubility, stability, and reactivity. For instance, the crystal structure analysis of a related compound, 2-(4,5-bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol, provides insights into the conformation and electronic distribution within the molecule . These properties are crucial for understanding the interaction of these compounds with biological targets and their potential as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Novel synthetic methods have been developed to create various derivatives of chromeno[2,3-d]pyrimidine, which serve as a foundation for further pharmaceutical investigation. For instance, a catalyst-free one-pot synthesis technique has been reported for creating diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions, highlighting an efficient approach to generating these compounds with significant yields and eco-friendly attributes (Brahmachari & Nayek, 2017).

Antimicrobial Activities

Several studies have demonstrated the antimicrobial potential of chromeno[2,3-d]pyrimidine derivatives. For instance, new series of chromene molecules have been synthesized, showing promising antibacterial activities compared to reference antimicrobial agents, suggesting the potential for developing new antimicrobial agents from these derivatives (Okasha et al., 2016). Another study explored the synthesis and evaluation of novel pyranopyrimidines for their antitubercular and antimicrobial activity, indicating significant potential in combating Mycobacterium tuberculosis and various bacterial strains (Kamdar et al., 2010).

Antiviral and Anticancer Activities

The exploration of antiviral activities within this chemical space has revealed compounds with notable efficacy against retroviruses, demonstrating a promising avenue for the development of new antiviral agents (Hocková et al., 2003). Additionally, the synthesis and anticancer evaluation of fused coumarino-[4,3-d]-pyrimidine derivatives underscore the potential of these compounds in cancer therapy, with some derivatives showing cytotoxicity against hepatocellular carcinoma cell lines (Sherif & Yossef, 2013).

Wirkmechanismus

Target of Action

Related pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against bcl2 anti-apoptotic protein . Bcl2 is a protein that regulates cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .

Mode of Action

For instance, in the case of Bcl2, the up-regulation of pro-apoptotic genes (P53, BAX, DR4, and DR5) and down-regulation of anti-apoptotic and other genes (Bcl2, Il-8, and CDK4) were observed .

Biochemical Pathways

Related compounds have been shown to affect pathways involving the bcl2 anti-apoptotic protein and various genes associated with apoptosis . These changes can lead to downstream effects such as cell cycle arrest and induction of apoptosis .

Result of Action

Related compounds have been shown to increase the activity of pro-apoptotic proteins and decrease the activity of anti-apoptotic proteins . For instance, one study showed an increase in the activity of Caspase 8 and BAX, and a decrease in the activity of Bcl2 in treated cells . These changes can lead to cell cycle arrest and induction of apoptosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-9-methoxy-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-4-25-15-10-8-13(9-11-15)19-22-20-16(21(23-19)27-3)12-14-6-5-7-17(24-2)18(14)26-20/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSHZVHEWPQNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=N2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)

![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)

![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)